3-Bromo-5-chloro-2-(chloromethyl)thiophene
CAS No.:
Cat. No.: VC18113421
Molecular Formula: C5H3BrCl2S
Molecular Weight: 245.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3BrCl2S |
|---|---|
| Molecular Weight | 245.95 g/mol |
| IUPAC Name | 3-bromo-5-chloro-2-(chloromethyl)thiophene |
| Standard InChI | InChI=1S/C5H3BrCl2S/c6-3-1-5(8)9-4(3)2-7/h1H,2H2 |
| Standard InChI Key | HPMWNNPINKUJNX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=C1Br)CCl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₅H₃BrCl₂S, with a systematic IUPAC name of 3-bromo-5-chloro-2-(chloromethyl)thiophene . Its structure features a thiophene ring substituted at positions 2, 3, and 5 with chloromethyl, bromine, and chlorine groups, respectively. The sulfur atom in the thiophene ring contributes to the compound’s aromaticity and electronic properties.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2639455-44-8 | |
| Molecular Formula | C₅H₃BrCl₂S | |
| SMILES | C1=C(SC(=C1Br)CCl)Cl | |
| InChIKey | HPMWNNPINKUJNX-UHFFFAOYSA-N | |
| Molecular Weight | 245.95 g/mol |
Spectroscopic and Computational Data
The compound’s monoisotopic mass is 243.85159 Da, and its exact mass matches this value . Computational analyses predict a rotatable bond count of 1 (associated with the chloromethyl group) and a topological polar surface area of 28.2 Ų, indicating moderate polarity . The XLogP3 value of 3.7 suggests significant lipophilicity, which influences its solubility and permeability in biological systems .
Synthesis and Industrial Production
| Step | Reagent/Conditions | Target Position |
|---|---|---|
| 1 | Chloromethyl chloride, AlCl₃, 0–5°C | 2 |
| 2 | NBS, benzoyl peroxide, CCl₄, 80°C | 3 |
| 3 | SO₂Cl₂, FeCl₃, 25°C | 5 |
Industrial-Scale Considerations
Large-scale production likely employs continuous flow reactors to enhance yield and purity. Automated systems would optimize halogenation sequences while minimizing byproducts like dihalogenated species .
Physicochemical Properties
Thermal and Solubility Profiles
Although experimental melting/boiling points are unavailable, the compound’s molecular weight (245.95 g/mol) and lipophilicity (XLogP3 = 3.7) suggest limited water solubility. It is likely soluble in organic solvents such as dichloromethane or tetrahydrofuran .
Table 3: Computed Physical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 3.7 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 1 | |
| Topological Polar Surface Area | 28.2 Ų |
Reactivity and Stability
The bromine and chloromethyl groups render the compound highly reactive. Key reactions include:
-
Nucleophilic Substitution: The chloromethyl group (-CH₂Cl) undergoes substitution with amines or thiols.
-
Suzuki-Miyaura Coupling: The bromine atom at position 3 participates in cross-coupling reactions with boronic acids.
-
Oxidation: The thiophene ring can oxidize to form sulfoxides or sulfones under strong oxidizing conditions .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s halogenated structure makes it a precursor in synthesizing kinase inhibitors and antiviral agents. For example, bromine serves as a leaving group in palladium-catalyzed couplings to introduce aryl or heteroaryl moieties .
Materials Science
In polymer chemistry, 3-bromo-5-chloro-2-(chloromethyl)thiophene can functionalize conductive polymers, enhancing electronic properties in organic semiconductors .
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